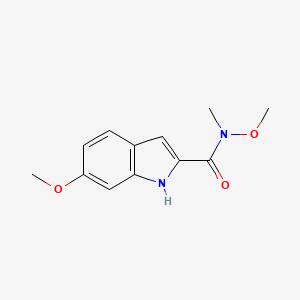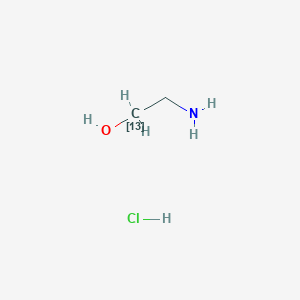![molecular formula C23H34O2 B14080064 3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol CAS No. 51768-60-6](/img/structure/B14080064.png)
3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-8-tetrahydrocannabiphorol (Delta8-THCP) is a psychoactive cannabinoid found in the Cannabis plantDelta8-THCP is known for its psychoactive effects, which are similar to those of Delta9-THC but are generally considered to be less potent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta8-THCP is typically synthesized from cannabidiol (CBD) through a series of chemical reactions. The process often involves the use of solvents and catalysts to facilitate the conversion. One common method involves the use of activated carbon and bleaching clay, although this method has been found to produce impurities . More advanced methods involve solvent reflux and proprietary solvent-based processes to achieve higher purity and potency .
Industrial Production Methods: Industrial production of Delta8-THCP involves large-scale extraction and purification processes. Techniques such as CO2 extraction and distillation are commonly used to isolate and purify the compound. These methods ensure that the final product is free from contaminants and meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Delta8-THCP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Delta8-THCP include acids, bases, and solvents such as ethanol and methanol. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions involving Delta8-THCP include various isomers and analogs of THC. These products are often tested for their psychoactive properties and potential therapeutic benefits .
Scientific Research Applications
Delta8-THCP has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . Industrial applications include its use in the production of various cannabis-based products .
Mechanism of Action
Delta8-THCP exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The binding of Delta8-THCP to these receptors leads to the activation of signaling pathways that result in its psychoactive and therapeutic effects .
Comparison with Similar Compounds
Delta8-THCP is often compared to other cannabinoids such as Delta9-THC and tetrahydrocannabiphorol (THCP). While Delta9-THC is more potent and widely studied, Delta8-THCP is known for its milder effects and better stability . THCP, on the other hand, is a newly discovered cannabinoid that is believed to be even more potent than Delta9-THC
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (Delta9-THC)
- Tetrahydrocannabiphorol (THCP)
- Cannabidiol (CBD)
- Cannabigerol (CBG)
Properties
CAS No. |
51768-60-6 |
|---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h11,14-15,18-19,24H,5-10,12-13H2,1-4H3/t18-,19-/m1/s1 |
InChI Key |
RGXKCMQANRHRCO-RTBURBONSA-N |
Isomeric SMILES |
CCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


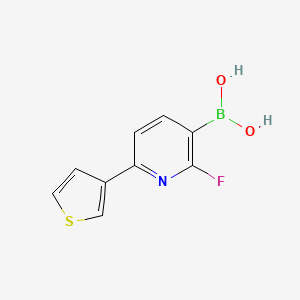
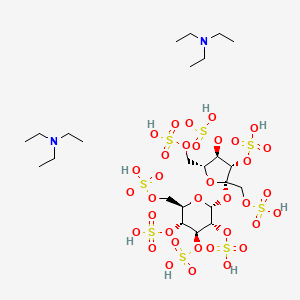
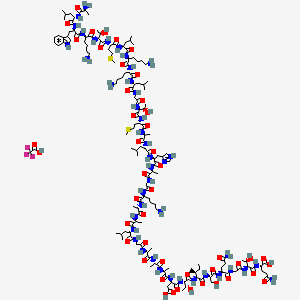
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
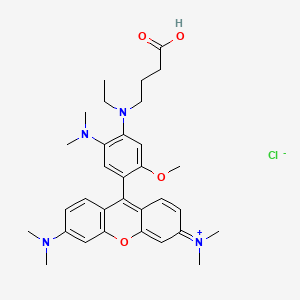
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
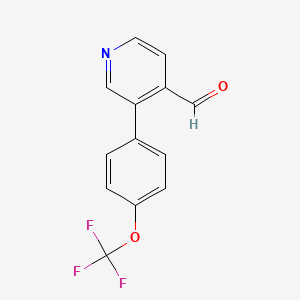
![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)

![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
